molecular formula C8H11Cl2N B1418383 3-Chloro-N,2-dimethylaniline hydrochloride CAS No. 957062-82-7

3-Chloro-N,2-dimethylaniline hydrochloride

Cat. No. B1418383
CAS RN: 957062-82-7
M. Wt: 192.08 g/mol
InChI Key: HBPRPSKNUFNRKO-UHFFFAOYSA-N
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Description

3-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2N . It has an average mass of 192.086 Da and a monoisotopic mass of 191.026855 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a dimethylamine group . The InChI code for this compound is 1S/C8H10ClN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 192.09 . It has a boiling point of 285.2ºC at 760 mmHg . The flash point is 126.3ºC .

Scientific Research Applications

Synthesis of Key Intermediates

3-Chloro-N,2-dimethylaniline hydrochloride is used in the synthesis of various compounds. For instance, it serves as an intermediate in the preparation of 3,4-dimethyl-2-iodobenzoic acid, which is crucial for manufacturing vadimezan, a vascular disrupting agent. This synthesis involves a multi-step process that includes chlorination, reaction with dimethylaniline, and a Sandmeyer reaction, highlighting the compound's role in complex organic syntheses (Shaojie, 2011).

Biochemical and Environmental Studies

Research on 3,4-dimethylaniline, a related compound, has provided insights into its biochemical behavior and environmental impact. Studies have explored its metabolism in rats and its carcinogenic properties, contributing to a better understanding of the effects of similar aromatic amines (Boyland & Sims, 1959).

Catalytic Applications

In the field of catalysis, research has shown the effectiveness of TiO2 supported nano-Pd catalysts in the N,N-dimethylation of amines and nitro compounds with methanol under UV irradiation. This includes the high-yield synthesis of 4-chloro-N,N-dimethylaniline, demonstrating the role of this compound in photocatalysis (Zhang et al., 2015).

Chemical Research and Synthesis

The compound is also involved in the study of DNA adducts and the effects of aromatic amines on DNA. This research is critical for understanding the potential carcinogenicity of these compounds and their metabolites (Gonçalves et al., 2001).

Electrochemical and Material Science

In material science, this compound is used in the synthesis of poly(2,3‐dimethylaniline)/polyaniline composites. These composites show enhanced electrical conductivity and potential applications in anti-static coatings or electronic devices (Yan et al., 2015).

Safety and Hazards

This compound is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

properties

IUPAC Name

3-chloro-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPRPSKNUFNRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657314
Record name 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957062-82-7
Record name 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N,2-dimethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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